2-Chloro-5-methylphenol

Descripción general

Descripción

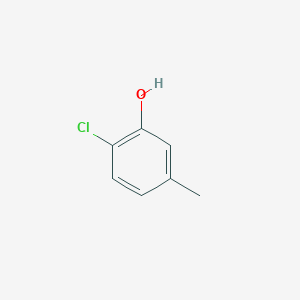

2-Chloro-5-methylphenol (CAS 615-74-7) is an aromatic compound with the molecular formula C₇H₇ClO and a molecular weight of 142.58 g/mol. It is characterized by a hydroxyl group at the ortho position, a chlorine substituent at the para position relative to the hydroxyl, and a methyl group at the meta position (SMILES: Cc1ccc(Cl)c(O)c1) . This compound is widely utilized in organic synthesis, including the production of troarylpyrazoles (anticancer agents), herbicides, surfactants, and resins . However, its persistence in industrial wastewater raises environmental concerns due to carcinogenicity and low biodegradability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chloro-5-methylphenol can be synthesized through various methods. One common method involves the chlorination of 5-methylphenol (m-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-methylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to 2-chloro-5-methylcyclohexanol.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are commonly employed.

Major Products Formed

Oxidation: Formation of 2-chloro-5-methylquinone.

Reduction: Formation of 2-chloro-5-methylcyclohexanol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Chloro-5-methylphenol is utilized in the synthesis of various pharmaceutical compounds. Notably, it serves as a precursor in the development of troarylpyrazoles , which have demonstrated potential as anti-cancer agents. The compound's ability to act as a building block in medicinal chemistry underscores its significance in drug development .

Case Study: Synthesis of Troarylpyrazoles

Research has shown that derivatives of this compound can be synthesized to create compounds with enhanced anti-cancer properties. The specific pathways and mechanisms involved in these syntheses are critical for developing effective cancer treatments.

Agricultural Applications

In agriculture, this compound is employed in the production of herbicides and pesticides . Its chemical structure allows it to function effectively against various plant pathogens and pests, making it a valuable component in agrochemical formulations .

Data Table: Herbicides Derived from this compound

| Herbicide Name | Active Ingredient | Target Pest/Pathogen |

|---|---|---|

| Herbicide A | This compound | Broadleaf weeds |

| Herbicide B | This compound | Fungal pathogens |

Environmental Applications

The environmental impact of this compound is significant due to its presence in wastewater from industrial processes, particularly those involving the production of resins and surfactants. The compound is known for its persistence in the environment and potential toxicity, raising concerns about its degradation and removal from contaminated sites .

Biodegradation Studies

Recent studies have focused on the microbial degradation of this compound. For instance, Cupriavidus sp. strain CNP-8 has been identified as capable of utilizing this compound as a sole carbon source, highlighting its potential for bioremediation applications .

Industrial Applications

In industrial settings, this compound is used in the manufacture of resins and surfactants . These materials are essential for various applications, including coatings and cleaning products.

Case Study: Resin Production

The synthesis of specific resins using this compound has been documented, showcasing its role in improving the properties of the final product, such as thermal stability and chemical resistance.

Mecanismo De Acción

The mechanism of action of 2-chloro-5-methylphenol primarily involves its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to leakage of cellular contents and eventual cell death. This compound targets various molecular pathways involved in maintaining cell membrane integrity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 2-Chloro-5-methylphenol with its structural analogs:

Key Observations :

- Substituent Position: The position of chlorine and methyl groups significantly affects melting/boiling points. For example, 6-Chloro-m-cresol (melting point 68–70°C) has higher thermal stability than this compound due to steric and electronic effects .

- Density: Chlorine’s electronegativity increases density; 2,4-Dichlorophenol (1.390 g/mL) is denser than mono-chlorinated analogs .

This compound:

- Serves as a precursor in Mitsunobu reactions to synthesize chiral esters (e.g., methyl (S)-2-(2-chloro-5-methylphenoxy)propanoate) .

- Oxidized to 4-chloro-3-methoxy-benzoic acid for pyridylpyrazole derivatives with anti-inflammatory properties .

4-Chloro-3-methylphenol:

- Used in enzymatic studies with Pseudomonas pickettii PKO1 but acts as a pseudosubstrate (non-productive effector) for phenol hydroxylase, unlike catechol derivatives .

2,4-Dichlorophenol:

- A common intermediate in herbicide synthesis (e.g., 2,4-D) but exhibits higher toxicity and environmental persistence .

Toxicity and Environmental Impact

Insights :

- QSAR Models: this compound and 4-Chlorophenol share identical pLC₅₀ values (0.54), indicating similar hydrophobicity-driven toxicity .

- Anaerobic Degradation: this compound is less degradable in hybrid up-flow anaerobic sludge blanket (HUASB) systems compared to nitrophenol derivatives .

Enzymatic Interactions

In studies with Pseudomonas pickettii PKO1 phenol hydroxylase:

- This compound and 4-Chloro-3-methylphenol act as pseudosubstrates, inducing NADPH oxidation without forming detectable products .

- In contrast, 3-methylcatechol is a productive substrate, yielding measurable reaction intermediates .

Actividad Biológica

2-Chloro-5-methylphenol (CAS No. 615-74-7), also known as m-cresol or 6-chloro-m-cresol, is a chlorinated phenolic compound with diverse applications in the pharmaceutical and chemical industries. Its biological activity, particularly its antimicrobial properties, has garnered attention in recent research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

- Molecular Formula : CHClO

- Molecular Weight : 142.58 g/mol

- IUPAC Name : this compound

- InChI Key : SMFHPCZZAAMJJO-UHFFFAOYSA-N

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effects noted | |

| Escherichia coli | Moderate antibacterial activity | |

| Pseudomonas aeruginosa | Inhibition of growth |

In one study, the disc diffusion method was employed to evaluate the antibacterial efficacy of this compound against various pathogens. The results indicated that the compound produced significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

The antimicrobial action of this compound is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. The presence of the chlorine atom in its structure enhances its reactivity towards microbial enzymes, leading to cell lysis and death.

Study on Antimicrobial Efficacy

A comprehensive study assessed the antibacterial activity of several phenolic compounds, including this compound. The study utilized various concentrations of the compound and employed standard microbiological techniques to evaluate its efficacy.

- Methodology : Disc diffusion and broth dilution methods were used to determine minimum inhibitory concentrations (MICs).

- Findings : The study concluded that this compound exhibited potent antibacterial activity, with MIC values comparable to those of standard antibiotics like amoxicillin.

Environmental Impact Assessment

Research has also focused on the environmental implications of this compound, particularly its toxicity to aquatic life. The compound has been classified as hazardous due to its potential long-lasting effects on aquatic ecosystems.

| Hazard Classification | Details |

|---|---|

| Acute Toxicity | Category 4 (harmful if swallowed) |

| Chronic Aquatic Toxicity | Category 2 (toxic to aquatic life) |

| Eye Damage | Causes serious eye damage |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-Chloro-5-methylphenol in synthetic chemistry?

To confirm purity and structure, use nuclear magnetic resonance (NMR) for proton and carbon environments, Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis, and gas chromatography-mass spectrometry (GC-MS) for quantification. Cross-reference spectral data with standardized environmental analysis protocols, such as those employing certified reference materials (e.g., CAS 615-74-7) . For crystalline samples, single-crystal X-ray diffraction with refinement via SHELXL can resolve structural ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Given its WGK 3 classification (severely hazardous to water), use fume hoods, nitrile gloves, and eye protection. Store separately from oxidizing agents and food products. Monitor airborne concentrations via gas chromatography in poorly ventilated areas. Toxicity data suggest acute oral (LD50) and dermal risks, necessitating adherence to OSHA HCS guidelines .

Q. How can researchers optimize synthetic routes for this compound derivatives in medicinal chemistry?

Utilize regioselective electrophilic substitution to introduce functional groups at the para-methyl or ortho-chloro positions. For example, coupling with glycidol derivatives under basic conditions yields β-blocker intermediates like rupranolol. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization (mp 46–48°C) .

Advanced Research Questions

Q. What experimental designs are effective for studying anaerobic degradation of this compound in wastewater systems?

Employ hybrid up-flow anaerobic sludge blanket (HUASB) reactors at 35°C with a hydraulic retention time of 24–48 hours. Use gas chromatography to quantify methane/CO2 production and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify intermediates like 4-chloro-2-nitrophenol. Validate microbial consortia via 16S rRNA sequencing .

Q. How do sonochemical degradation mechanisms of this compound vary under TiO₂/H₂O₂ catalysis?

Ultrasound irradiation (20–40 kHz) generates hydroxyl radicals (•OH) via cavitation, enhancing degradation efficiency. Optimize TiO₂ loading (0.5–1.5 g/L) and H₂O₂ concentration (2–4 mM) at pH 6–7. Monitor degradation kinetics using UV-Vis spectroscopy (λ = 270 nm) and identify byproducts (e.g., quinones) via high-resolution mass spectrometry (HRMS) .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

For polymorph studies, grow crystals via slow evaporation in ethanol/water mixtures. Collect intensity data with Mo-Kα radiation (λ = 0.71073 Å) and refine using SHELXL-2018/3. Address disorder in methyl/chloro substituents with isotropic displacement parameters. Validate hydrogen bonding via ORTEP-3 graphical models .

Q. How does this compound interact with environmental matrices in analytical chemistry?

Develop solid-phase extraction (SPE) protocols using C18 cartridges for soil/water samples. Quantify via GC-electron capture detector (ECD) with a DB-5MS column (30 m × 0.25 mm). Calibrate against NIST-traceable standards and validate recovery rates (85–110%) in spiked matrices .

Propiedades

IUPAC Name |

2-chloro-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFHPCZZAAMJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046558 | |

| Record name | 2-Chloro-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Off-white solid; [MSDSonline] | |

| Record name | 3-Methyl-6-chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

196 °C | |

| Record name | 3-METHYL-6-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, Greater than 1.00 mg/l in water | |

| Record name | 3-METHYL-6-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.215 g/cu cm | |

| Record name | 3-METHYL-6-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 3-Methyl-6-chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3239 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Prisms from petroleum ether | |

CAS No. |

615-74-7, 54548-50-4 | |

| Record name | 2-Chloro-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methyl-, monochloro deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054548504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-chloro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16Z94994Z4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYL-6-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

45.5 °C | |

| Record name | 3-METHYL-6-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.